molecular formula C17H18N2O B8040283 1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

Cat. No.: B8040283
M. Wt: 266.34 g/mol
InChI Key: VRVGZSZBHNZVJS-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile is an organic compound belonging to the pyridine family It is characterized by a complex structure that includes a pyridine ring substituted with ethyl, methyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-ethyl-6-methylphenylamine, which is then subjected to a series of reactions including acylation, cyclization, and nitrile formation.

    Acylation: The initial step involves the acylation of 2-ethyl-6-methylphenylamine with an appropriate acyl chloride under basic conditions to form an intermediate amide.

    Cyclization: The amide intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the pyridine ring.

    Nitrile Formation: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide (BrCN), under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting nitrile groups to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It can bind to receptors, altering signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

1-(2-Ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-Ethyl-6-methylphenylamine, 4,6-Dimethyl-2-oxopyridine, 3-Cyanopyridine.

    Uniqueness: The combination of ethyl, methyl, and nitrile groups in the pyridine ring provides unique chemical properties, such as specific reactivity patterns and binding affinities, distinguishing it from other compounds with similar structures.

This detailed overview covers the essential aspects of this compound, providing insights into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-ethyl-6-methylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-5-14-8-6-7-11(2)16(14)19-13(4)9-12(3)15(10-18)17(19)20/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVGZSZBHNZVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(=CC(=C(C2=O)C#N)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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